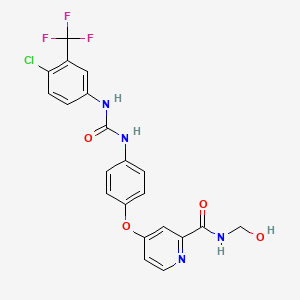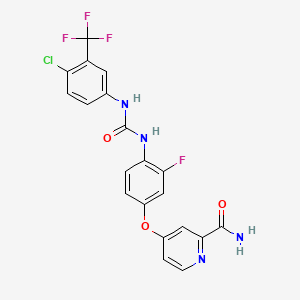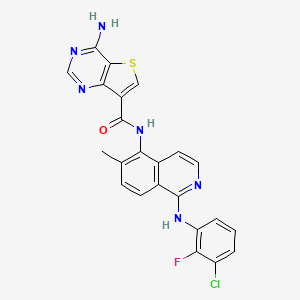
Belvarafenib
Descripción general
Descripción
Belvarafenib es un inhibidor de dímero RAF (tipo II) de molécula pequeña desarrollado por Hanmi Pharmaceuticals y Genentech. Exhibe actividad clínica antitumoral en pacientes con cáncer con mutaciones BRAFV600E y NRAS . Este compuesto es particularmente significativo en el tratamiento del melanoma y otros cánceres con estas alteraciones genéticas .
Mecanismo De Acción
Belvarafenib ejerce sus efectos inhibiendo la actividad del dímero RAF. Se dirige a las proteínas BRAF y CRAF, evitando su activación y la posterior señalización a través de la vía MAPK. Esta inhibición conduce a una reducción de la proliferación de células tumorales y un aumento de la apoptosis en células cancerosas con mutaciones BRAFV600E y NRAS .
Análisis Bioquímico
Biochemical Properties
Belvarafenib plays a crucial role in biochemical reactions by inhibiting RAF kinases, which are part of the RAS/mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. This compound interacts with mutant BRAF proteins, including BRAF V600E, and CRAF, inhibiting their kinase activity. This inhibition disrupts the downstream signaling of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In melanoma cells with BRAF V600E mutations, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways by inhibiting the MAPK pathway, leading to decreased phosphorylation of downstream effector proteins. In AML cells with NRAS or KRAS mutations, this compound reduces cell viability and enhances the effects of other therapeutic agents, such as cobimetinib .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RAF kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK pathway, such as MEK and ERK. By blocking this pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to penetrate the blood-brain barrier, making it effective in treating brain metastases in melanoma patients .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that this compound can sustain its effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound in vivo may vary depending on the specific conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cell proliferation. At higher doses, this compound may cause toxic or adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of this compound are then excreted through the urine and feces. The interaction of this compound with metabolic enzymes can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues. The distribution of this compound in the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on RAF kinases. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Belvarafenib implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
Formación del Núcleo Isoquinolina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del Fragmento Thieno[3,2-d]pirimidina: Este paso requiere el uso de reactivos y catalizadores específicos para asegurar la formación correcta del anillo heterocíclico.
Modificaciones de Grupos Funcionales: Se introducen varios grupos funcionales, como grupos amino, cloro y flúor, mediante reacciones de sustitución.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para el rendimiento y la pureza, involucrando:
Reacciones por Lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones de ciclización y sustitución.
Purificación: Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Belvarafenib experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales, potencialmente alterando la actividad del compuesto.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, como los grupos nitro a grupos amino.
Sustitución: Se utilizan comúnmente para introducir o reemplazar grupos funcionales en los anillos aromáticos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes como fuentes de cloro o flúor.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios productos halogenados .
Aplicaciones Científicas De Investigación
Belvarafenib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar inhibidores de dímero RAF y sus propiedades químicas.
Biología: Investigado por sus efectos en las vías de señalización celular, particularmente la vía MAPK.
Medicina: Investigado principalmente por su actividad antitumoral en cánceres con mutaciones BRAFV600E y NRAS.
Industria: Posibles aplicaciones en el desarrollo de terapias contra el cáncer dirigidas.
Comparación Con Compuestos Similares
Compuestos Similares
Vemurafenib: Otro inhibidor RAF utilizado en el tratamiento del melanoma.
Dabrafenib: Se dirige a las mutaciones BRAF y se utiliza en combinación con otros inhibidores.
Cobimetinib: Se utiliza a menudo en combinación con Belvarafenib para mejorar la eficacia.
Singularidad
This compound es único debido a su capacidad para inhibir tanto las proteínas BRAF como CRAF, proporcionando un espectro más amplio de actividad en comparación con otros inhibidores RAF. Su alta penetración en el cerebro también lo convierte en un candidato prometedor para el tratamiento de metástasis cerebrales en pacientes con melanoma .
Propiedades
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQTKNUUQOELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446113-23-0 | |
| Record name | Belvarafenib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELVARAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] this compound achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]
A: this compound has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]
A: Combining this compound with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]
A: One of the identified resistance mechanisms to this compound involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of this compound in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of this compound and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []
A: this compound distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]
A: NGS plays a crucial role in identifying patients who might benefit from this compound treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with this compound. []
A: this compound's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that this compound exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated this compound in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []
A: The crystal structure of this compound bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of this compound's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than this compound in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


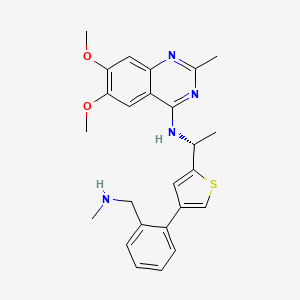
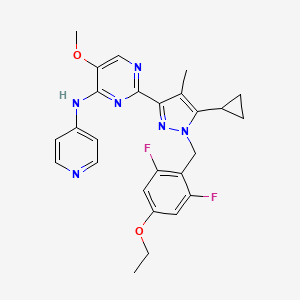

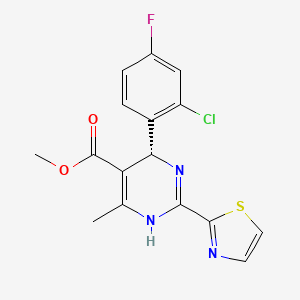

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)
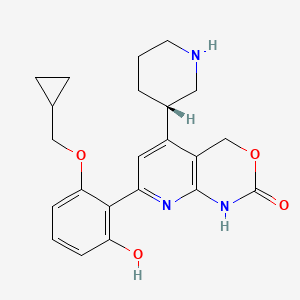
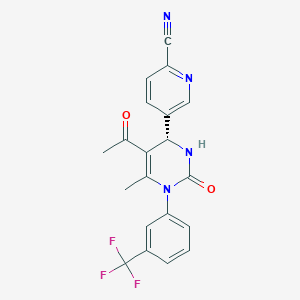
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
